molecular formula C14H16O3 B3667024 5-ethoxy-4-ethyl-7-methyl-2H-chromen-2-one

5-ethoxy-4-ethyl-7-methyl-2H-chromen-2-one

Cat. No.: B3667024
M. Wt: 232.27 g/mol
InChI Key: MZLCDXXQGYGBLR-UHFFFAOYSA-N
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Description

5-Ethoxy-4-ethyl-7-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by its unique structure, which includes an ethoxy group at the 5-position, an ethyl group at the 4-position, and a methyl group at the 7-position of the chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Properties

IUPAC Name

5-ethoxy-4-ethyl-7-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-4-10-8-13(15)17-12-7-9(3)6-11(14(10)12)16-5-2/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLCDXXQGYGBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • 5-Ethoxy-4-ethyl-7-methyl-2H-chromen-2-one can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding quinones or other oxidized derivatives.
  • Reduction

    • Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon or sodium borohydride, leading to the formation of reduced chromen-2-one derivatives.
  • Substitution

    • The ethoxy and ethyl groups can be substituted under appropriate conditions. For example, nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Reduced chromen-2-one derivatives.

    Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

5-Ethoxy-4-ethyl-7-methyl-2H-chromen-2-one has a wide range of applications in scientific research:

  • Chemistry

    • Used as a precursor in the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
    • Used in biochemical assays to study enzyme interactions and inhibition.
  • Medicine

    • Explored for its potential therapeutic applications due to its biological activities.
    • Studied as a lead compound for the development of new drugs.
  • Industry

    • Utilized in the production of dyes, pigments, and other industrial chemicals.
    • Applied in the development of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 5-ethoxy-4-ethyl-7-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or inhibit.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

    7-Ethoxy-4-methyl-2H-chromen-2-one: Similar structure but lacks the ethyl group at the 4-position.

    4-Methyl-7-ethoxycoumarin: Another coumarin derivative with similar substituents but different positions.

    4-Ethyl-7-methylcoumarin: Lacks the ethoxy group at the 5-position.

Uniqueness

5-Ethoxy-4-ethyl-7-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-ethoxy-4-ethyl-7-methyl-2H-chromen-2-one
Reactant of Route 2
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5-ethoxy-4-ethyl-7-methyl-2H-chromen-2-one

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